Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate is a chemical compound that features a pyrrolidine ring, an ethyl linker, and a heptyloxy-substituted phenyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the Heptyloxy-Substituted Phenyl Carbamate: The phenyl carbamate group is formed by reacting the heptyloxy-substituted phenol with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl linker or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl carbamate group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one or pyrrolidine-2,5-diones.
Phenyl Carbamates: Compounds with similar phenyl carbamate groups, such as phenyl carbamate esters.
Uniqueness
2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate is unique due to its specific combination of structural features, including the pyrrolidine ring, ethyl linker, and heptyloxy-substituted phenyl carbamate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
69853-03-8 |
---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-5-10-16-24-19-12-7-6-11-18(19)21-20(23)25-17-15-22-13-8-9-14-22/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23) |
InChI Key |
YERVWGHCJZVMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.